molecular formula C7H7N3O B7964793 2-amino-1H-Benzimidazol-7-ol CAS No. 1255789-22-0

2-amino-1H-Benzimidazol-7-ol

Cat. No. B7964793
CAS RN: 1255789-22-0
M. Wt: 149.15 g/mol
InChI Key: BBSYMXYQDPASMX-UHFFFAOYSA-N
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Description

2-Amino-1H-Benzimidazol-7-ol, also known as 2-Amino-1H-benzimidazole, is a compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . It has a molecular formula of C7H7N3 and an average mass of 133.151 Da .


Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2-amino-1H-Benzimidazol-7-ol, has been reported in various studies . For instance, one study reported a simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency .


Molecular Structure Analysis

The molecular structure of 2-amino-1H-Benzimidazol-7-ol consists of a benzene ring fused to an imidazole ring . The molecular formula is C7H7N3 , and it has an average mass of 133.151 Da and a monoisotopic mass of 133.063995 Da .


Chemical Reactions Analysis

Benzimidazole derivatives, including 2-amino-1H-Benzimidazol-7-ol, have been found to exhibit a wide range of chemical reactions . For instance, 2-Aminobenzimidazole has been used as receptors in chemosensor analysis . It was also used in the hydrolysis of a choline carbonate and in the synthesis of imidazo [1,2-a]benzimidazoles .


Physical And Chemical Properties Analysis

2-Amino-1H-Benzimidazol-7-ol is a white to slightly beige solid . It has a molecular formula of C7H7N3 and an average mass of 133.151 Da .

Safety and Hazards

According to the safety data sheet, 2-Amino-1H-Benzimidazol-7-ol is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-amino-1H-benzimidazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-7-9-4-2-1-3-5(11)6(4)10-7/h1-3,11H,(H3,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSYMXYQDPASMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601019789
Record name 2-Amino-1H-benzimidazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1H-Benzimidazol-7-ol

CAS RN

1255789-22-0
Record name 2-Amino-1H-benzimidazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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